

# Technical Guide: Methyl 2-amino-4methoxynicotinate

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Compound of Interest

Methyl 2-amino-4methoxynicotinate

Cat. No.:

B8131930

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CAS Number: 2065249-96-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-amino-4-methoxynicotinate**, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this guide synthesizes information from structurally related molecules to provide a predictive framework for its properties, synthesis, and potential biological activities.

# **Chemical and Physical Properties**

**Methyl 2-amino-4-methoxynicotinate**, also known as Methyl 2-amino-4-methoxypyridine-3-carboxylate, is a heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules.[1] A summary of its key properties is presented in Table 1.



| Property          | Value  | Source     |
|-------------------|--|------------|
| CAS Number        | 2065249-96-7   | AChemBlock |
| Molecular Formula | C8H10N2O3  | PubChem[1] |
| Molecular Weight  | 182.18 g/mol   | PubChem[1] |
| IUPAC Name        | methyl 2-amino-4-<br>methoxypyridine-3-carboxylate               | PubChem[1] |
| Synonyms          | Methyl 2-amino-4-<br>methoxynicotinate                           | PubChem[1] |
| Physical State    | Solid (predicted)  | -          |
| Solubility        | Soluble in common organic solvents like DMSO and DMF (predicted) | -          |

# **Proposed Synthesis**

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-amino-4-methoxynicotinate** is not readily available in published literature, a plausible synthetic route can be devised based on established methods for the preparation of substituted 2-aminopyridine-3-carboxylates. A common approach involves the construction of the pyridine ring through a multi-component reaction or the modification of a pre-existing pyridine scaffold.

# Experimental Protocol: Proposed Synthesis of Methyl 2-amino-4-methoxynicotinate

This proposed protocol is adapted from general methods for the synthesis of related 2-aminopyridine derivatives.

#### Materials:

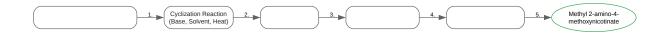
- Starting materials for the construction of the substituted pyridine ring (e.g., a suitable enamine and a cyanoacetate derivative)
- Methanol



- Appropriate base (e.g., sodium methoxide)
- Solvents for reaction and purification (e.g., ethanol, ethyl acetate, hexanes)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

#### Procedure:

- Ring Formation: A substituted enamine is reacted with methyl cyanoacetate in the presence
  of a base such as sodium methoxide in a suitable solvent like methanol. The reaction mixture
  is typically stirred at reflux for several hours to facilitate the cyclization and formation of the
  pyridine ring.
- Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a suitable acid (e.g., acetic acid).
- Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- Purification: The crude product is purified by column chromatography on silica gel using a
  gradient of ethyl acetate in hexanes to yield the pure Methyl 2-amino-4-methoxynicotinate.
- Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.



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Proposed workflow for the synthesis of **Methyl 2-amino-4-methoxynicotinate**.

# **Potential Biological Activity and Signaling Pathways**

Direct biological data for **Methyl 2-amino-4-methoxynicotinate** is not currently available. However, the 2-aminonicotinic acid scaffold is a known pharmacophore present in various







biologically active molecules.[2] Derivatives of 2-aminonicotinic acid have been reported to exhibit a range of activities, including antimicrobial and neuroprotective effects.[2]

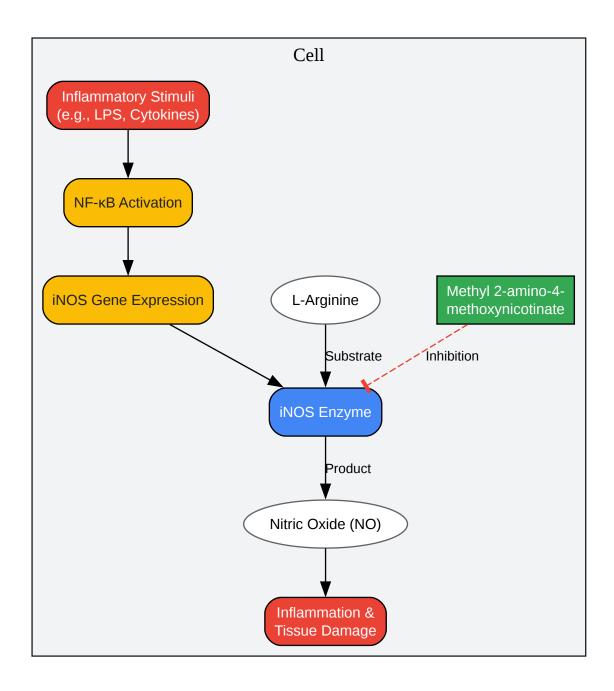
One of the most well-documented activities of structurally similar 2-aminopyridine derivatives is the inhibition of nitric oxide synthase (NOS) enzymes. Specifically, compounds in this class have shown potent and selective inhibition of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.

Based on this, it is plausible that **Methyl 2-amino-4-methoxynicotinate** could act as an inhibitor of iNOS. The overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases. Inhibition of iNOS can therefore be a therapeutic strategy.

## **Hypothetical Signaling Pathway: iNOS Inhibition**

The diagram below illustrates the potential mechanism of action of **Methyl 2-amino-4-methoxynicotinate** as an iNOS inhibitor. In this hypothetical pathway, inflammatory stimuli lead to the activation of transcription factors such as NF-kB, which in turn upregulate the expression of the iNOS enzyme. iNOS then catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct. High levels of NO contribute to inflammation and tissue damage. **Methyl 2-amino-4-methoxynicotinate** may intervene by directly inhibiting the catalytic activity of the iNOS enzyme, thereby reducing the production of NO.





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Hypothetical signaling pathway showing iNOS inhibition.

# **Quantitative Data for Drug Development**

As there is no specific preclinical or clinical data available for **Methyl 2-amino-4- methoxynicotinate**, the following table presents a template of the types of quantitative data



## Foundational & Exploratory

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that would be essential for its evaluation as a potential drug candidate. This data would need to be generated through future in vitro and in vivo studies.



| Parameter                | Description   | Target Value/Range<br>(Example)           |
|--------------------------|---|---|
| IC50 (iNOS)              | Half-maximal inhibitory concentration against inducible nitric oxide synthase.            | < 1 μΜ                                    |
| Selectivity              | Ratio of IC <sub>50</sub> for iNOS versus other NOS isoforms (nNOS, eNOS).                | >100-fold selectivity for iNOS            |
| In vitro ADME            |   |   |
| - Microsomal Stability   | Metabolic stability in liver microsomes.  | t½ > 30 min                               |
| - Caco-2 Permeability    | Intestinal permeability assessment.   | $P_{app} > 1 \times 10^{-6} \text{ cm/s}$ |
| - Plasma Protein Binding | Extent of binding to plasma proteins.   | < 95%                                     |
| In vivo Pharmacokinetics |   |   |
| - Bioavailability (F%)   | Fraction of an administered dose of unchanged drug that reaches the systemic circulation. | > 30%                                     |
| - Half-life (t½)         | Time required for the concentration of the drug in the body to be reduced by onehalf.     | 2-8 hours                                 |
| - Cmax                   | Maximum (or peak) serum concentration that a drug achieves.                               | Dose-dependent                            |
| - AUC                    | Area under the curve, representing total drug exposure over time.                         | Dose-dependent                            |
| In vivo Efficacy         |   |   |



|                    | Dose that produces 50% of the |            |
|--------------------|-------------------------------|------------|
| - ED <sub>50</sub> | maximum effect in an animal   | < 10 mg/kg |
|                    | model of inflammation.        |            |

### Conclusion

Methyl 2-amino-4-methoxynicotinate is a compound with potential for further investigation in drug discovery, particularly in the context of inflammatory diseases, given the known activities of related 2-aminopyridine derivatives. This technical guide provides a foundational understanding of its properties, a proposed synthetic route, and a hypothesis for its biological mechanism of action. Further experimental validation is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this molecule. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this promising chemical entity.

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### References

- 1. Methyl 2-amino-4-methoxypyridine-3-carboxylate | C8H10N2O3 | CID 131557944 -PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Aminonicotinic acid | 5345-47-1 [smolecule.com]
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